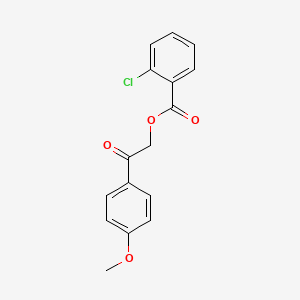

![molecular formula C18H19N5O3S2 B5546116 2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)

2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex molecule likely of interest in the pharmaceutical or chemical research sectors due to its intricate structure involving benzodioxol, triazol, and thiazol rings. Such compounds are often synthesized for their potential biological activities, which can range from antimicrobial to anticancer properties.

Synthesis Analysis

Compounds with structures similar to the specified molecule are typically synthesized through multi-step organic reactions. For example, derivatives of triazoles and thiazoles are often prepared by the reaction of appropriate precursors in the presence of catalysts or by condensation reactions under controlled conditions to yield high-purity products (Manolov, Ivanov, & Bojilov, 2021; Reddy, Raju, Reddy, & Rajanarendar, 2010).

Molecular Structure Analysis

The molecular structure of compounds like the one is often characterized using spectroscopic techniques such as NMR, IR, UV-Vis, and mass spectrometry, alongside X-ray crystallography to determine the spatial arrangement and confirm the synthesized structure (Ünver et al., 2009; Sharma et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds typically involves further functionalization of the molecule, engaging in reactions that exploit the active sites present on the triazole and thiazole rings. These reactions can lead to the formation of new bonds, introduction of functional groups, and creation of new molecular entities with distinct biological activities (Zablotskaya et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties are often evaluated using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Abbasi et al., 2020).

Chemical Properties Analysis

Chemical properties, including stability, reactivity, and interactions with biological molecules, are fundamental for understanding the compound's potential as a drug candidate. Studies often focus on the molecule's behavior in biological environments, its potential binding sites, and its reactivity towards enzymes or cellular structures (Elokhina et al., 1996).

Aplicaciones Científicas De Investigación

Applications in Material Science and Organic Synthesis

Studies on acyl and thioacyl isocyanates have shown that reactions with sulfonium ylides and diazoalkanes can lead to the formation of stable ylides and oxazoles, showcasing the potential of these compounds in material science and organic synthesis (Tsuge, Sakai, & Tashiro, 1973). Similarly, the investigation of β-lithiations of carboxamides for synthesizing β-substituted-α,β-unsaturated amides points to significant implications in synthetic chemistry (Katritzky, Szajda, & Lam, 1993).

Photoprotective and Antimicrobial Applications

The development of thiazole azodyes containing sulfonamide moieties for UV protection and antimicrobial applications on cotton fabrics indicates the compound's relevance in enhancing material properties for specific functional benefits (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Anticancer Research

Research into benzothiazole acylhydrazones and thiazolidinones containing benzothiazole moieties as anticancer agents underscores the significance of these compounds in medicinal chemistry. These studies highlight the potential for novel therapeutic agents targeting various cancer types, demonstrating the critical role of structural derivatives in drug development (Osmaniye et al., 2018); (Havrylyuk et al., 2010).

Antimicrobial and Cytotoxic Activities

The synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities present another dimension of scientific research applications. These studies explore the potential of thiazole-based compounds in developing new antimicrobial agents and assessing their cytotoxicity against various cell lines, offering insights into their therapeutic potential (Dawbaa et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its intended use and how well it performs in that role. For example, if this compound is intended to be used as a drug, future research could focus on improving its efficacy, reducing its side effects, or finding new applications for it .

Propiedades

IUPAC Name |

2-[[5-(1,3-benzodioxol-5-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S2/c1-4-23-15(12-5-6-13-14(7-12)26-9-25-13)21-22-18(23)28-11(3)16(24)20-17-19-10(2)8-27-17/h5-8,11H,4,9H2,1-3H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWWGQCWVWJRNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC(C)C(=O)NC2=NC(=CS2)C)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)

![N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)